molecular formula C21H15FN2O5 B12019493 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-fluorobenzoate CAS No. 764653-07-8

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-fluorobenzoate

Cat. No.: B12019493
CAS No.: 764653-07-8
M. Wt: 394.4 g/mol
InChI Key: UTWALEJSOZJMQV-FSJBWODESA-N
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Description

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is a complex organic compound with the molecular formula C21H15FN2O5 and a molecular weight of 394.362. This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the 2,4-dihydroxybenzoyl intermediate. This intermediate is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative. Finally, this derivative is esterified with 2-fluorobenzoic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzoyl moiety can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and fluorine groups enhances its reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

764653-07-8

Molecular Formula

C21H15FN2O5

Molecular Weight

394.4 g/mol

IUPAC Name

[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C21H15FN2O5/c22-18-4-2-1-3-16(18)21(28)29-15-8-5-13(6-9-15)12-23-24-20(27)17-10-7-14(25)11-19(17)26/h1-12,25-26H,(H,24,27)/b23-12+

InChI Key

UTWALEJSOZJMQV-FSJBWODESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O)F

Origin of Product

United States

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